molecular formula C6H9NO2 B12362964 2-Oxopiperidine-4-carbaldehyde

2-Oxopiperidine-4-carbaldehyde

Cat. No.: B12362964
M. Wt: 127.14 g/mol
InChI Key: KRADSBNBMHIADR-UHFFFAOYSA-N
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Description

2-Oxopiperidine-4-carbaldehyde is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is characterized by the presence of an aldehyde group at the fourth position and a keto group at the second position of the piperidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopiperidine-4-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an aqueous or organic solvent under controlled temperature conditions.

Another method involves the cyclization of N-substituted amino acids or their derivatives. This process can be catalyzed by acids or bases, and the reaction conditions may vary depending on the specific starting materials used.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Oxopiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The keto and aldehyde groups can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization reactions.

Major Products Formed

    Oxidation: 2-Oxopiperidine-4-carboxylic acid.

    Reduction: 2-Hydroxypiperidine-4-carbaldehyde or 2-oxopiperidine-4-methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Oxopiperidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxopiperidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the keto group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinecarboxaldehyde: Similar structure but lacks the keto group at the second position.

    2-Oxopiperidine-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.

    2-Hydroxypiperidine-4-carbaldehyde: Similar structure but has a hydroxyl group instead of a keto group.

Uniqueness

2-Oxopiperidine-4-carbaldehyde is unique due to the presence of both an aldehyde and a keto group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-oxopiperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-4-5-1-2-7-6(9)3-5/h4-5H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADSBNBMHIADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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